molecular formula C8H9BN2O2 B595758 (7-Methyl-1H-indazol-5-yl)boronic acid CAS No. 1245816-07-2

(7-Methyl-1H-indazol-5-yl)boronic acid

Cat. No. B595758
M. Wt: 175.982
InChI Key: OASKWOXPDMPOON-UHFFFAOYSA-N
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Description

“(7-Methyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is also known by its CAS number 1245816-07-2 .


Synthesis Analysis

The synthesis of boronic acids, such as “(7-Methyl-1H-indazol-5-yl)boronic acid”, often involves Suzuki–Miyaura coupling . This process is widely used due to its mild and functional group tolerant reaction conditions, and it employs a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(7-Methyl-1H-indazol-5-yl)boronic acid” consists of a boronic acid group attached to a 7-methyl-1H-indazole ring . The molecular weight of the compound is 175.98 g/mol .


Physical And Chemical Properties Analysis

“(7-Methyl-1H-indazol-5-yl)boronic acid” has a molecular weight of 175.98 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 176.0757077 g/mol .

Scientific Research Applications

Boronic Acid in Drug Discovery

Research on boronic acids, including compounds like (7-Methyl-1H-indazol-5-yl)boronic acid, has significantly increased, particularly in drug discovery. Boronic acids are incorporated into medicinal chemistry, enhancing the potency and pharmacokinetic profiles of drugs. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials. This highlights the growing interest in boronic acids for their beneficial properties in drug development (Plescia & Moitessier, 2020).

Boronic Acid Sensors

Boronic acids form reversible and covalent bonds with Lewis bases and polyols, facilitating the development of chemical sensors for carbohydrates, catecholamines, ions, and hydrogen peroxide. The double recognition sites in some boronic acid sensors improve their binding affinity and selectivity. This progress in sensor technology demonstrates the versatile applications of boronic acids beyond drug discovery (Bian et al., 2019).

Boron in Seawater Desalination

The application of boronic acids and related compounds extends to environmental technology, such as seawater desalination. The removal of boron, which exists almost exclusively as boric acid in seawater, is critical in desalination processes to ensure the safety of drinking water. Reverse osmosis (RO) and nanofiltration (NF) membranes are key technologies in reducing boron levels, with ongoing research aiming to optimize these processes for better efficiency and understanding of boron rejection mechanisms (Tu et al., 2010).

Boronic Acids in Antifungal Agents

Boronic acids, including (7-Methyl-1H-indazol-5-yl)boronic acid, show significant bioactivity as antifungals. Tavaborole, a boronic acid derivative, has been approved for the treatment of onychomycosis, a fungal nail infection. The antifungal mechanism of boronic acids, including their interaction with biochemicals and inhibition of protein synthesis, highlights their potential as therapeutic agents against fungal diseases (Arvanitis et al., 2020).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives, which include boronic acids, is an emerging field. These sensors are used for detecting sugars, glycated hemoglobin, fluoride ions, and more, exploiting the unique binding properties of boronic acids. This application demonstrates the expanding role of boronic acids in biomedical and environmental monitoring technologies (Wang et al., 2014).

Future Directions

The future directions of “(7-Methyl-1H-indazol-5-yl)boronic acid” could involve its use in the synthesis of new drugs, given the broad range of biological activities exhibited by indazole-containing compounds . It could also be used in the development of new synthetic routes .

properties

IUPAC Name

(7-methyl-1H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASKWOXPDMPOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=NN2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657258
Record name (7-Methyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-1H-indazol-5-yl)boronic acid

CAS RN

1245816-07-2
Record name B-(7-Methyl-1H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Methyl-1H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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